2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is an organic compound with a complex structure, featuring multiple functional groups including a bromo substituent, an ethoxy group, a formyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide typically involves multiple steps:
Bromination: The starting material, 2-ethoxy-4-formylphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid to introduce the bromo group at the 2-position.
Etherification: The brominated product is then subjected to etherification with ethyl iodide in the presence of a base like potassium carbonate to form the ethoxy group.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, using dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Amidation: Finally, the acetamide moiety is introduced by reacting the intermediate with 4-methylphenylamine in the presence of an activating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines in polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products
Oxidation: 2-(2-bromo-6-ethoxy-4-carboxyphenoxy)-N-(4-methylphenyl)acetamide.
Reduction: 2-(2-bromo-6-ethoxy-4-hydroxyphenoxy)-N-(4-methylphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide can serve as a versatile intermediate for the preparation of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the formyl and acetamide groups suggests potential interactions with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-formylphenoxy)-N-(4-methylphenyl)acetamide
- 2-(2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide
- 2-(2-bromo-6-ethoxyphenoxy)-N-(4-methylphenyl)acetamide
Uniqueness
The unique combination of functional groups in 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide provides distinct reactivity and potential applications compared to its analogs. The presence of both bromo and formyl groups allows for specific chemical modifications that are not possible with simpler structures.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-12(2)5-7-14/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAACGOHJHBRGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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